Allatostatin IV
Overview
Description
Allatostatin IV is an octapeptide amine with the sequence Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH2. It belongs to the allatostatin family, which are neuropeptides found in insects. These peptides play a crucial role in inhibiting the synthesis of juvenile hormone, a hormone responsible for regulating development, reproduction, and other physiological processes in insects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allatostatin IV is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .
Industrial Production Methods: While industrial-scale production of this compound is not common, the principles of SPPS can be scaled up. Automated peptide synthesizers are often used to increase efficiency and yield. The purification process typically involves high-performance liquid chromatography (HPLC) to ensure the peptide’s purity .
Chemical Reactions Analysis
Types of Reactions: Allatostatin IV can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate)
Major Products Formed:
Oxidation: Dityrosine and other oxidized derivatives.
Reduction: Reduced forms of the peptide.
Substitution: Various peptide analogs with modified amino acid sequences
Scientific Research Applications
Allatostatin IV has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in inhibiting juvenile hormone synthesis in insects, which can provide insights into insect development and reproduction.
Industry: Used in the development of bioinsecticides and studying peptide-based drug delivery systems .
Mechanism of Action
Allatostatin IV exerts its effects by binding to specific receptors on the corpora allata, an endocrine gland in insects. This binding inhibits the synthesis of juvenile hormone, thereby regulating various physiological processes. The molecular targets include allatostatin receptors, which are G-protein-coupled receptors (GPCRs) involved in signal transduction pathways .
Comparison with Similar Compounds
Allatostatin I, II, and III: These peptides also belong to the allatostatin family and share similar functions in inhibiting juvenile hormone synthesis.
Allatotropins: These peptides stimulate juvenile hormone synthesis, acting as functional antagonists to allatostatins
Uniqueness of Allatostatin IV: this compound is unique due to its specific amino acid sequence and its potent inhibitory effect on juvenile hormone synthesis. Its structure and function make it a valuable tool for studying hormone regulation in insects and developing targeted insecticides .
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H68N12O12/c1-24(2)17-31(38(47)63)52-36(60)22-51-40(65)33(19-26-9-6-5-7-10-26)55-44(69)35(23-58)57-43(68)34(20-27-12-14-28(59)15-13-27)56-42(67)32(18-25(3)4)54-41(66)30(11-8-16-50-45(48)49)53-39(64)29(46)21-37(61)62/h5-7,9-10,12-15,24-25,29-35,58-59H,8,11,16-23,46H2,1-4H3,(H2,47,63)(H,51,65)(H,52,60)(H,53,64)(H,54,66)(H,55,69)(H,56,67)(H,57,68)(H,61,62)(H4,48,49,50)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSKWCFHMJZUBY-POFDKVPJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H68N12O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474429 | |
Record name | Allatostatin IV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
969.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123338-13-6 | |
Record name | Allatostatin IV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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